![molecular formula C13H12BrClN2O2 B12907580 4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one CAS No. 88094-59-1](/img/structure/B12907580.png)
4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and pyridazinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-ethylpyridazin-3(2H)-one and 4-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 4-chlorobenzyl chloride reacts with 4-bromo-2-ethylpyridazin-3(2H)-one in the presence of the base, leading to the formation of the desired product through the displacement of the bromine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-ethylpyridazin-3(2H)-one: Lacks the chlorobenzyl group, making it less complex.
4-chlorobenzyl chloride: Used as a starting material in the synthesis of the target compound.
2-ethylpyridazin-3(2H)-one: Lacks both bromine and chlorobenzyl groups, making it structurally simpler.
Uniqueness
4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is unique due to the presence of both bromine and chlorobenzyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
88094-59-1 |
|---|---|
Fórmula molecular |
C13H12BrClN2O2 |
Peso molecular |
343.60 g/mol |
Nombre IUPAC |
4-bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H12BrClN2O2/c1-2-17-13(18)12(14)11(7-16-17)19-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3 |
Clave InChI |
AEWJSZYNNCZMJF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
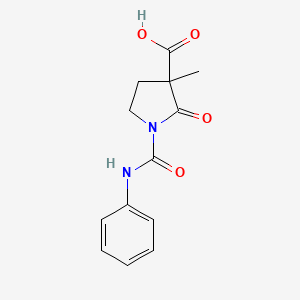

![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
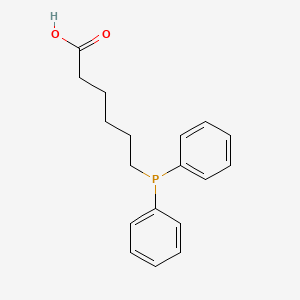
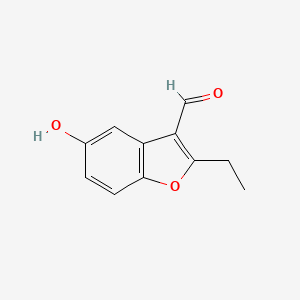
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
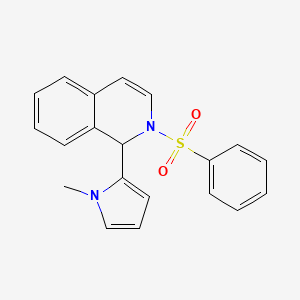

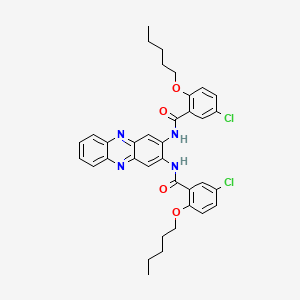

![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

